![molecular formula C18H15FN4O3S B257103 3-[(4-Fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257103.png)
3-[(4-Fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of triazolothiadiazoles and has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that this compound exerts its therapeutic effects by interacting with specific molecular targets in the body. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the progression of diseases such as cancer and Alzheimer's disease.
Biochemical and Physiological Effects:
3-[(4-Fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce the production of amyloid beta peptides in Alzheimer's disease. This compound has also been shown to improve insulin sensitivity and glucose uptake in diabetes.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(4-Fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high potency and specificity towards certain molecular targets. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 3-[(4-Fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include:
1. Further studies to fully understand its mechanism of action and molecular targets.
2. Development of more efficient and cost-effective synthesis methods.
3. Exploration of its potential use in other diseases such as Parkinson's disease and multiple sclerosis.
4. Investigation of its potential use as a diagnostic tool in medical imaging.
5. Development of more potent and specific analogs of this compound for therapeutic use.
In conclusion, 3-[(4-Fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising chemical compound that has shown potential therapeutic applications in various diseases. Further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods and potent analogs for therapeutic use.
Synthesis Methods
The synthesis of 3-[(4-Fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-fluorobenzyl alcohol with 4-methoxybenzyl alcohol in the presence of sodium hydride. This reaction yields the intermediate product, which is further reacted with 2-amino-1,3,4-thiadiazole in the presence of triethylorthoformate and acetic anhydride. The final product is obtained after purification using column chromatography.
Scientific Research Applications
3-[(4-Fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. This compound has also been studied for its potential use as a diagnostic tool in medical imaging.
properties
Product Name |
3-[(4-Fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molecular Formula |
C18H15FN4O3S |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-[(4-fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H15FN4O3S/c1-24-13-6-8-15(9-7-13)26-11-17-22-23-16(20-21-18(23)27-17)10-25-14-4-2-12(19)3-5-14/h2-9H,10-11H2,1H3 |
InChI Key |
SQGQZASFVASFFQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




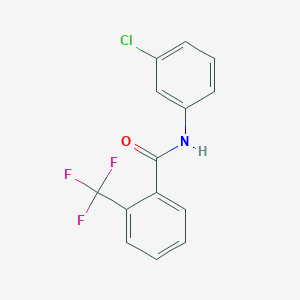
![2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B257024.png)
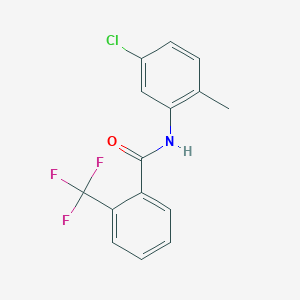
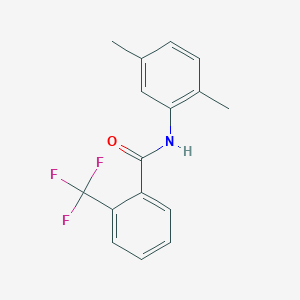
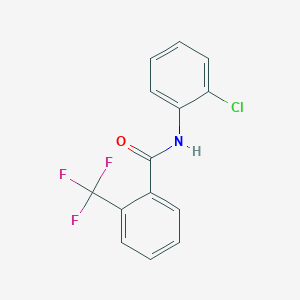
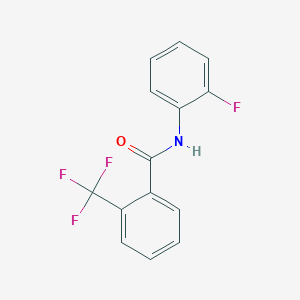
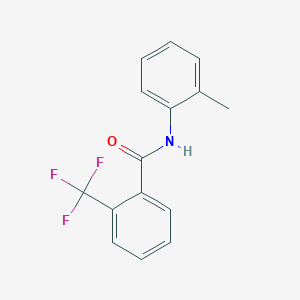
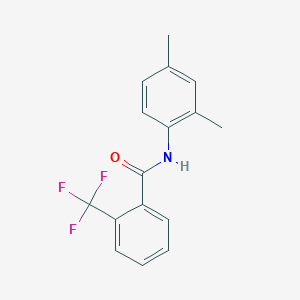
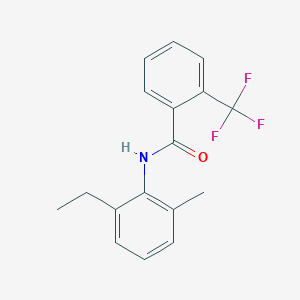
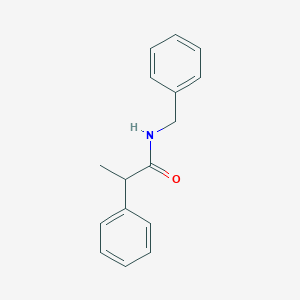

![6-(4-bromophenyl)-3-(methoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257096.png)
![6-[(3,4-Dimethylphenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257104.png)